6-Fluoro-1,2-dihydronaphthalene
Overview
Description
6-Fluoro-1,2-dihydronaphthalene is a fluorinated derivative of 1,2-dihydronaphthalene, a compound known for its presence in various natural products and its utility as a building block in organic synthesis. The addition of a fluorine atom to the naphthalene ring system can significantly alter its chemical properties, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dihydronaphthalene typically involves the fluorination of 1,2-dihydronaphthalene. One common method is the nucleophilic addition of fluorine-containing reagents to naphthalene derivatives. For example, the reaction of 1,2-dihydronaphthalene with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while ensuring safety.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted naphthoquinones.
Reduction: Reduction reactions can convert it to tetrahydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoro-naphthoquinones, while reduction can produce fluoro-tetrahydronaphthalenes .
Scientific Research Applications
6-Fluoro-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 6-Fluoro-1,2-dihydronaphthalene exerts its effects depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydronaphthalene: The non-fluorinated parent compound.
6-Chloro-1,2-dihydronaphthalene: A chlorinated analogue.
6-Bromo-1,2-dihydronaphthalene: A brominated analogue.
Uniqueness
6-Fluoro-1,2-dihydronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its non-fluorinated and halogenated analogues. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-fluoro-1,2-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWSBTOBDAWTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585786 | |
Record name | 6-Fluoro-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185918-29-0 | |
Record name | 6-Fluoro-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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